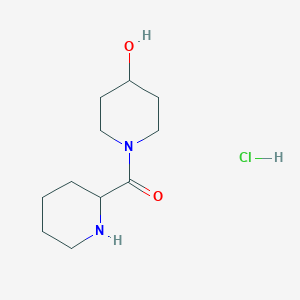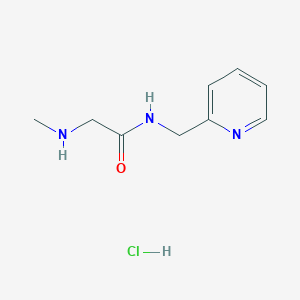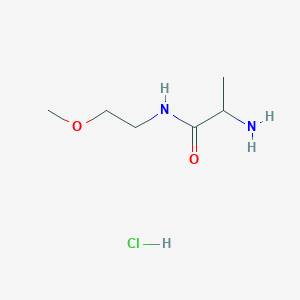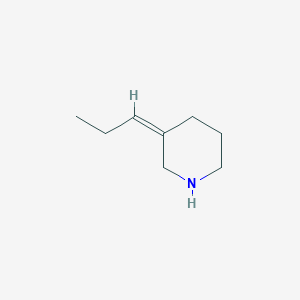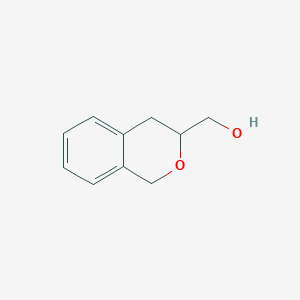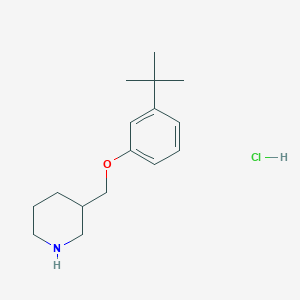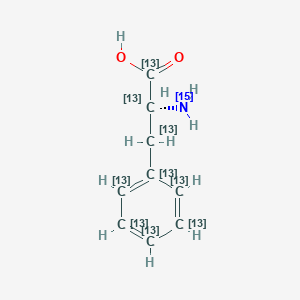
(2R)-2-azanyl-3-phenylpropanoic acid
Overview
Description
(2R)-2-azanyl-3-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in animal proteins. This compound is vital for various metabolic processes and is a precursor for several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azanyl-3-phenylpropanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.
Industrial Production Methods
Industrially, this compound is produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications. This method is preferred due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azanyl-3-phenylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylalaninol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
(2R)-2-azanyl-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It is essential for studying protein structure and function.
Medicine: It is used in the treatment of conditions like phenylketonuria (PKU) and as a dietary supplement.
Industry: It is used in the production of artificial sweeteners like aspartame.
Mechanism of Action
The mechanism of action of (2R)-2-azanyl-3-phenylpropanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) molecules, which facilitate its addition to the growing polypeptide chain. Additionally, it serves as a precursor for the synthesis of neurotransmitters, where it undergoes hydroxylation and decarboxylation to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in the central nervous system, affecting mood, cognition, and stress response.
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: Another aromatic amino acid that is a precursor to neurotransmitters.
L-tryptophan: An essential amino acid involved in the synthesis of serotonin.
L-histidine: An amino acid that is a precursor to histamine.
Uniqueness
(2R)-2-azanyl-3-phenylpropanoic acid is unique due to its role as a precursor for multiple neurotransmitters, making it essential for proper neurological function. Its metabolic pathways and the enzymes involved in its conversion to other biologically active molecules distinguish it from other amino acids.
Properties
CAS No. |
878339-23-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
175.117 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
COLNVLDHVKWLRT-CMLFETTRSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Pictograms |
Irritant |
sequence |
F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
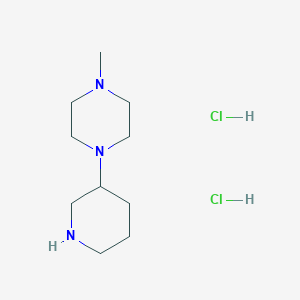
![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)
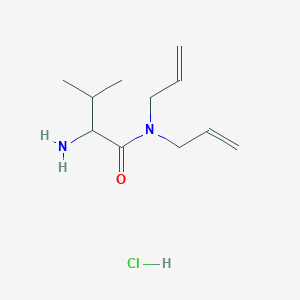
![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)
![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)
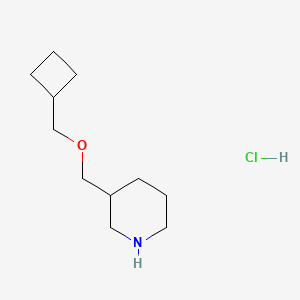
![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
